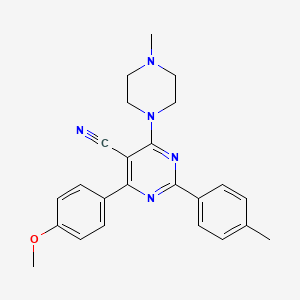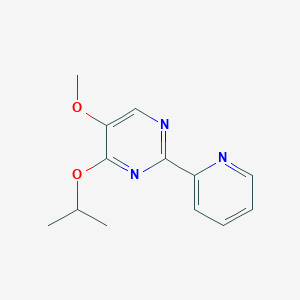![molecular formula C16H15F3O3S2 B3134514 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 400080-96-8](/img/structure/B3134514.png)
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
説明
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral molecule that belongs to the family of β-sulfanyl alcohols.
作用機序
The mechanism of action of 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and infection. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the production of inflammatory cytokines. Additionally, it disrupts the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the prevention of cancer. The compound also inhibits the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Furthermore, it disrupts the cell membrane of bacteria and viruses, leading to their death.
実験室実験の利点と制限
The advantages of using 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol in lab experiments include its high potency and selectivity towards cancer cells, inflammation, and infectious diseases. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain cell types. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
For 1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol include further investigation into its mechanism of action and potential therapeutic applications. It is important to understand the specific enzymes and signaling pathways that the compound targets in order to optimize its efficacy and minimize its potential toxicity. Additionally, the compound could be modified to improve its selectivity towards certain cell types and reduce its side effects. Finally, clinical trials should be conducted to determine the safety and efficacy of the compound in humans.
科学的研究の応用
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound also possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, it has been demonstrated to have anti-bacterial and anti-viral effects by disrupting the cell membrane of bacteria and viruses.
特性
IUPAC Name |
1-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O3S2/c17-16(18,19)12-5-4-6-14(9-12)23-10-13(20)11-24(21,22)15-7-2-1-3-8-15/h1-9,13,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBZFDFYGBDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134437.png)
![6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B3134438.png)
![[(2-benzamidoacetyl)amino] Benzoate](/img/structure/B3134445.png)
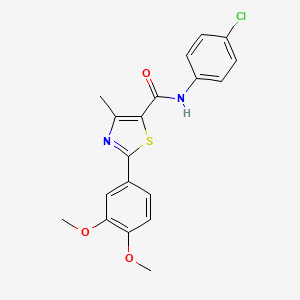
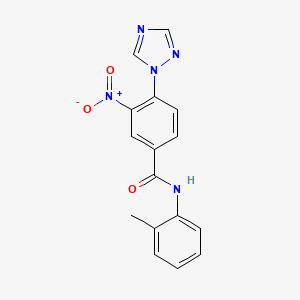
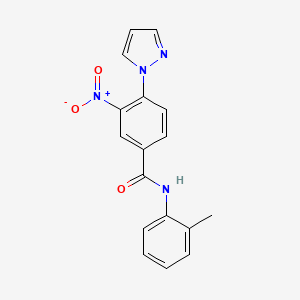
![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)
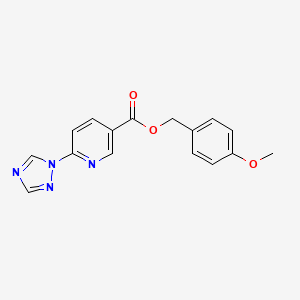

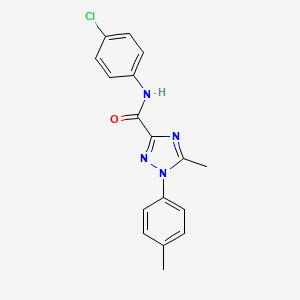
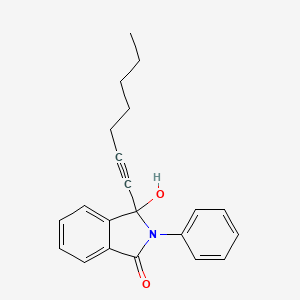
![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)
